molecular formula C24H40N5O8+ B1214917 Isodesmosine CAS No. 991-01-5

Isodesmosine

Numéro de catalogue B1214917
Numéro CAS: 991-01-5
Poids moléculaire: 526.6 g/mol
Clé InChI: RGXCTRIQQODGIZ-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of isodesmosine has been achieved through complex chemical pathways, involving stepwise and regioselective palladium-catalyzed Negishi and Sonogashira cross-coupling reactions. These methods enable the efficient introduction of amino acid segments onto the pyridine ring, a key feature of this compound's structure (Koseki et al., 2015). Additionally, the synthesis of [(13)C3,(15)N1]-labeled this compound using Chichibabin pyridine synthesis provides a potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation, further enhancing our understanding of its synthesis and potential applications (Tanigawa, Komatsu, & Usuki, 2015).

Molecular Structure Analysis

The structure of this compound is characterized by a tetrasubstituted pyridinium core formed from the condensation and aromatization of lysine and allysine residues. This unique structure contributes to the crosslinking capabilities of isodesmine, essential for the integrity of elastin fibers. Studies on the preparation of protected 13C-labeled isodesmosines have provided mechanistic insights into this compound formation, suggesting that crosslinkers form instantaneously through one of the proposed pathways or via an entirely different route (Tanaka & Usuki, 2019).

Chemical Reactions and Properties

This compound's chemical reactivity has been explored through biomimetic synthesis methods, including lanthanide-promoted Chichibabin pyridine synthesis. These studies highlight the compound's ability to form cross-links within elastin, pointing to its significant role in maintaining the structural and functional integrity of this vital protein (Usuki, Sugimura, Komatsu, & Koseki, 2014).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, stability under various conditions, and interactions with other biological molecules, are crucial for its function as an elastin crosslinker and biomarker. While specific studies on these aspects are limited, ongoing research continues to uncover the physical characteristics that contribute to this compound's biological roles.

Chemical Properties Analysis

Understanding this compound's chemical properties, including its reactivity with other molecules, stability, and degradation pathways, is essential for utilizing it as a biomarker for elastin degradation and potentially targeting it for therapeutic interventions. Photolysis studies have provided insight into the degradation mechanisms of this compound under UV light, offering a basis for further exploration of its chemical behavior and applications in disease diagnosis and treatment (Larochelle & Lamy, 1979).

Applications De Recherche Scientifique

Synthesis and Quantification

  • Total Synthesis : The total synthesis of isodesmosine has been achieved through stepwise and regioselective palladium-catalyzed Negishi and Sonogashira cross-coupling reactions. This synthesis is crucial for further studies on this compound and its role in diseases like chronic obstructive pulmonary disease (COPD) (Koseki et al., 2015).
  • Quantification Techniques : Advanced techniques like MALDI-tandem mass spectrometry (MS2) have been developed for quantifying this compound. This method demonstrates significant potential for biomarker studies in conditions associated with elastin degradation, offering improved analysis time and reduced solvent consumption compared to existing methods (Rathod et al., 2018).

Elastin Cross-linking and Biomarkers

  • Mechanism of Formation : Research has provided insights into the mechanism of this compound formation in elastin cross-linking. The condensation and aromatization of amino acids, facilitated by enzymatic oxidation, play a key role in this process (Tanaka & Usuki, 2019).
  • Biomarker for COPD : this compound, due to its exclusive presence in elastin, is an important biomarker for COPD. Studies have synthesized labeled this compound for use in LC-MS/MS analysis, aiding in the quantification of elastin degradation in COPD (Tanigawa, Komatsu, & Usuki, 2015).

Clinical Applications

  • Diagnostic Marker : this compound's role as a cross-linking amino acid in elastin makes it a valuable diagnostic marker for various diseases. Its quantification in body fluids like urine and serum can indicate elastin degradation, relevant in conditions like COPD and possibly other elastin-related disorders (Starcher, 1977).

Mécanisme D'action

Isodesmosine results from the condensation of four lysine residues between elastin proteins by lysyl-oxidase . These special cross-links are only found in mature elastin in mammals and represent ideal biomarkers for monitoring elastin turnover .

Orientations Futures

Desmosine and Isodesmosine have been extensively discussed as potentially attractive indicators of elevated lung elastic fibre turnover and markers of the effectiveness of agents with the potential to reduce elastin breakdown . Recent advances in detection techniques, including liquid chromatography tandem mass spectrometry and high-performance capillary electrophoresis with laser-induced fluorescence, are discussed . These techniques allow detection of Desmosine and this compound at very low concentration in body fluids other than urine, such as plasma or sputum, and will help the understanding of whether Desmosine and this compound are potentially useful in monitoring therapeutic intervention in COPD .

Propriétés

IUPAC Name

2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N5O8/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCTRIQQODGIZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N5O8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isodesmosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

991-01-5
Record name Isodesmosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isodesmosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodesmosine
Reactant of Route 2
Isodesmosine
Reactant of Route 3
Isodesmosine
Reactant of Route 4
Isodesmosine
Reactant of Route 5
Isodesmosine
Reactant of Route 6
Isodesmosine

Q & A

Q1: What is the molecular formula and weight of isodesmosine?

A1: The molecular formula of this compound is C24H36N4O8 and its molecular weight is 528.57 g/mol.

Q2: What is the structure of this compound and how does it contribute to the properties of elastin?

A2: this compound is a tetrasubstituted pyridinium amino acid. It acts as a cross-linking molecule within elastin, a protein responsible for the elasticity of tissues such as lungs, arteries, and skin [, , ]. These cross-links are formed by the condensation of lysine residues and contribute significantly to the strength and recoil properties of elastin fibers [, ].

Q3: How does the presence of the pyridinium ring in this compound impact its properties?

A3: The pyridinium ring in this compound contributes to its unique spectroscopic properties, making it detectable by various methods including mass spectrometry and fluorescence detection [, , ]. This ring also imparts a positive charge to this compound, influencing its interactions with other molecules and its role in elastin structure .

Q4: How is this compound synthesized in vivo?

A4: The biosynthesis of this compound, along with its isomer desmosine, is a complex process involving multiple steps. It starts with the oxidative deamination of lysine residues in tropoelastin, the soluble precursor of elastin, by the copper-dependent enzyme lysyl oxidase [, ]. This leads to the formation of reactive aldehydes, which then condense with other lysine residues to form the pyridinium ring structure characteristic of these cross-linkers . This process is crucial for the maturation of elastin and the formation of functional elastic fibers .

Q5: Why is this compound considered a potential biomarker?

A5: this compound is a specific degradation product of elastin and is not found in other proteins [, ]. Its presence in bodily fluids, like urine and plasma, can therefore reflect the breakdown of elastin in the body [, , ].

Q6: What diseases are associated with elevated levels of this compound?

A6: Elevated levels of this compound have been detected in conditions associated with increased elastin degradation, such as chronic obstructive pulmonary disease (COPD) [, , , , , , ], cystic fibrosis [, , ], and pulmonary arterial hypertension .

Q7: Can this compound levels be used to diagnose these diseases?

A7: While this compound shows promise as a biomarker, more research is needed to determine its diagnostic accuracy. Current research suggests that this compound levels alone may not be sufficient for diagnosis due to confounding factors and variability between individuals [, , ].

Q8: What are the challenges in using this compound as a biomarker?

A8: Challenges include standardizing analytical methods, establishing reference ranges in diverse populations, and understanding the influence of factors like age, smoking status, and other health conditions on this compound levels [, , , ].

Q9: How are desmosine and this compound levels measured?

A9: Several analytical methods are available for measuring desmosine and this compound levels in various biological samples. These include:* Radioimmunoassay (RIA): This method, while highly sensitive, requires the use of radioactive materials and specific antibodies, which can be costly and require careful handling [, ]. * High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of desmosine and this compound in complex mixtures like urine or tissue hydrolysates [, , ]. * Mass Spectrometry (MS): This highly sensitive and specific method allows for the accurate quantification of even minute amounts of desmosine and this compound in various biological matrices, including plasma, urine, and sputum [, , , ]. Isotope-dilution mass spectrometry methods further enhance the accuracy and reliability of measurements [, ]. * Capillary Electrophoresis (CE): This technique offers high resolution and sensitivity for separating and quantifying desmosine and this compound [, ].

Q10: What are the advantages of using mass spectrometry for this compound analysis?

A10: Mass spectrometry offers several advantages over other techniques for analyzing this compound:* High Sensitivity: MS methods can detect very low concentrations of this compound, making it suitable for analyzing biological samples with limited sample volume [, , ]. * High Specificity: MS can differentiate this compound from other molecules with similar structures, ensuring accurate quantification [, ]. * Versatility: MS methods can be adapted to measure this compound in various biological matrices, including plasma, urine, sputum, and tissue samples [, , ].

Q11: What sample preparation methods are typically used for analyzing this compound?

A11: Sample preparation for this compound analysis typically involves:* Hydrolysis: This step is crucial for breaking down elastin and releasing this compound. Acid hydrolysis is commonly employed [, , , ].* Purification and Concentration: Techniques like solid-phase extraction are used to remove interfering substances and concentrate the analyte before analysis [, ].* Derivatization: To enhance detection sensitivity or improve chromatographic separation, this compound may be chemically modified before analysis .

Q12: What are the ongoing research efforts related to this compound?

A12: Research on this compound continues to focus on:

  • Improving analytical methods: This includes developing more sensitive, specific, and high-throughput techniques for measuring this compound in various biological samples [, , ].
  • Validating this compound as a biomarker: Larger clinical studies are needed to establish the clinical utility of this compound as a diagnostic or prognostic marker for diseases involving elastin degradation .
  • Understanding the role of elastin degradation in various diseases: Research is ongoing to elucidate the mechanisms of elastin breakdown and its contribution to the pathogenesis of diseases like COPD and cystic fibrosis [, , ].
  • Developing novel therapeutic strategies: Targeting elastin degradation pathways, either by inhibiting elastases or promoting elastin synthesis, is a promising avenue for developing new treatments for diseases associated with elastin loss [, ].

Q13: What are the potential implications of understanding this compound and elastin degradation for future therapies?

A13: A deeper understanding of this compound and its role in elastin degradation holds promise for developing:

  • Targeted therapies: By targeting specific enzymes involved in elastin breakdown, such as neutrophil elastase, it may be possible to slow down or halt the progression of diseases like COPD [, ].
  • Disease-modifying therapies: Strategies to promote elastin regeneration or repair could potentially restore lung function in patients with emphysema or other elastin-related disorders [, ].
  • Early diagnosis and intervention: Sensitive and specific biomarkers like this compound could enable the early detection of elastin breakdown, allowing for timely intervention and potentially slowing down disease progression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.